

Tricine Buffer: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricine*

Cat. No.: *B1662993*

[Get Quote](#)

Abstract

Tricine, a zwitterionic amino acid derivative, has established itself as a crucial buffer in a multitude of life science research applications. This technical guide provides a comprehensive overview of **Tricine** buffer, detailing its physicochemical properties, with a particular focus on its pKa, and its applications in electrophoresis, enzyme kinetics, cell culture, and as a scavenger of hydroxyl radicals. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering structured data, in-depth experimental protocols, and visual workflows to facilitate its effective implementation in the laboratory.

Introduction to Tricine Buffer

Tricine, chemically known as N-[tris(hydroxymethyl)methyl]glycine, is a biological buffer first described by Good and his colleagues.^[1] It is structurally derived from Tris and glycine.^[2] As a zwitterionic "Good's" buffer, it is highly soluble in water and is valued for its ability to maintain a stable pH in the physiological range, minimizing interference with biological processes.^{[2][3]} Its primary application lies in Tris-**Tricine** sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), a technique optimized for the separation of low molecular weight proteins and peptides.

Physicochemical Properties of Tricine

The utility of **Tricine** as a buffer is dictated by its chemical structure and resulting physicochemical properties. A key parameter for any buffer is its pKa, the pH at which the

acidic and basic forms of the buffer are present in equal concentrations.

pKa and Buffering Range

Tricine has a pKa of approximately 8.15 at 20°C, making its effective buffering range between pH 7.4 and 8.8. This range is particularly suitable for many biological experiments that require a stable, slightly alkaline environment.

Temperature Dependence of pKa

The pKa of **Tricine** is sensitive to temperature changes. It is crucial for researchers to consider the experimental temperature when preparing and using **Tricine** buffers to ensure accurate pH maintenance.

Temperature (°C)	pKa
20	8.15
25	8.1
37	~7.8

Note: The pKa value at 37°C is an approximation based on the temperature coefficient.

Applications and Experimental Protocols

Tricine's versatility has led to its adoption in a variety of molecular biology and biochemistry techniques.

Tris-Tricine SDS-PAGE for Low Molecular Weight Protein Separation

The most prominent application of **Tricine** is in the separation of small proteins and peptides (1-100 kDa) via SDS-PAGE. The Tris-**Tricine** system offers superior resolution for these smaller molecules compared to the traditional Laemmli (Tris-Glycine) system. In the Tris-**Tricine** system, **Tricine** replaces glycine as the trailing ion in the running buffer. Due to its

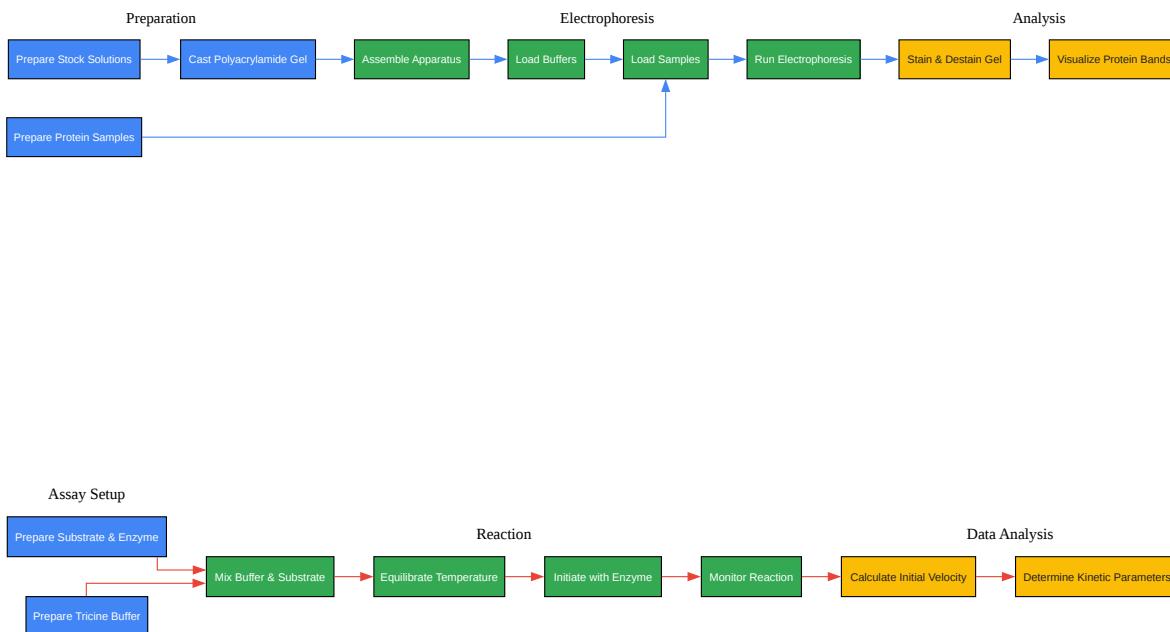
higher electrophoretic mobility compared to glycine, it facilitates the destacking of low molecular weight proteins, resulting in sharper bands.

This protocol is adapted from the method described by Schägger and von Jagow.

1. Stock Solutions:

- Acrylamide/Bis-acrylamide (49.5% T, 3% C): 48 g acrylamide and 1.5 g bis-acrylamide in 100 mL deionized water.
- Gel Buffer (3 M Tris, 0.3% SDS, pH 8.45): Dissolve 36.3 g Tris base in ~80 mL deionized water. Adjust pH to 8.45 with HCl. Add 0.3 g SDS and bring the final volume to 100 mL.
- Anode Buffer (1 M Tris, pH 8.9): Dissolve 12.1 g Tris base in ~80 mL deionized water. Adjust pH to 8.9 with HCl and bring the final volume to 100 mL.
- Cathode Buffer (1 M Tris, 1 M **Tricine**, 1% SDS): Dissolve 12.1 g Tris base and 17.9 g **Tricine** in ~80 mL deionized water. Add 1 g SDS and bring the final volume to 100 mL. The pH should be around 8.25.
- Sample Buffer (2X): 4 mL 50% glycerol, 2.4 mL 1 M Tris-HCl pH 6.8, 0.8 g SDS, 2 mg Coomassie Blue G-250, 1 mL 2-mercaptoethanol, and deionized water to 10 mL.

2. Gel Casting:


- Separating Gel (16.5%):
 - 4.1 mL Acrylamide/Bis-acrylamide solution
 - 3.3 mL Gel Buffer
 - 2.1 g Glycerol
 - 2.5 mL deionized water
 - 50 µL 10% Ammonium Persulfate (APS)
 - 5 µL TEMED

- Stacking Gel (4%):

- 1.0 mL Acrylamide/Bis-acrylamide solution
- 2.5 mL Gel Buffer
- 6.5 mL deionized water
- 50 μ L 10% APS
- 10 μ L TEMED

3. Electrophoresis:

- Assemble the gel cassette in the electrophoresis apparatus.
- Fill the inner and outer chambers with 1X Cathode Buffer and 1X Anode Buffer, respectively.
- Prepare protein samples by mixing with an equal volume of 2X Sample Buffer and heating at 95°C for 5 minutes.
- Load samples into the wells.
- Run the gel at a constant voltage of 30V for 1 hour, followed by 100-150V until the dye front reaches the bottom of the gel.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. goldbio.com [goldbio.com]
- 2. Why use TRICINE Buffer - Blog - Hopax Fine Chemicals hopaxfc.com
- 3. TRICINE Buffer | CAS 5704-04-1 - Products - Hopax Fine Chemicals hopaxfc.com
- To cite this document: BenchChem. [Tricine Buffer: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662993#what-is-tricine-buffer-and-its-pka>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com